3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H3,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAWULXWGKVCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches Using Hydrazine Derivatives
One common approach involves the reaction of hydrazine or substituted hydrazines with β-dicarbonyl compounds or enaminones to form pyrazole rings. For example, cyclic β-enaminoketones incorporating a pyrazole moiety have been synthesized by reacting dimedone derivatives with aminopyrazoles, which could be adapted for the synthesis of compounds like 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine.
Acid-Promoted One-Pot Synthesis
A notable method relevant to aminopyrazole synthesis is the one-pot acid-promoted synthesis of aminopyrazolopyrimidines, which shares mechanistic features with pyrazole ring formation. This method involves:
- Treatment of 1H-pyrazol-5-yl derivatives with cyanamide under acidic conditions.
- Sequential steps including deprotection, imination, acid-promoted heterocyclization, and aromatization.
- Use of methanesulfonyl chloride as an optimal solvent.
- Microwave-assisted techniques to enhance yield and reaction rate.
This method demonstrates efficient formation of amino-substituted pyrazole rings and could be adapted or serve as a model for synthesizing 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine.
Industrial-Scale Preparation Using Cyclization with Lawesson's Reagent
A patented industrial process for related pyrazole derivatives involves cyclization of precursor compounds using Lawesson's reagent, avoiding toxic solvents like pyridine. The process includes:
- Cyclizing a precursor compound (e.g., a substituted piperazine derivative) with Lawesson's reagent.
- Sequential washing and concentration steps with aqueous sodium chloride and sodium bicarbonate solutions.
- Controlled temperature steps for crystallization and purification.
- Final isolation of the pyrazole-containing compound by filtration, washing, and drying.
Though this method is described for related pyrazole derivatives, the principles of cyclization and purification are applicable to the preparation of 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Microwave-Assisted Synthesis: The microwave technique significantly reduces reaction time and improves yields in the acid-promoted synthesis of amino-pyrazole derivatives.
Avoidance of Toxic Solvents: Industrial processes emphasize the elimination of pyridine due to toxicity, opting for safer reagents like Lawesson's reagent and aqueous workups to enhance purity and environmental safety.
Purification Techniques: Multiple washing steps with sodium chloride and sodium bicarbonate solutions at controlled temperatures are critical for isolating high-purity pyrazole products in industrial settings.
Reaction Mechanism Insights: The acid-promoted method proceeds through an intermediate N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, confirming the stepwise formation of the pyrazole ring and amino substitution.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazines, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine is primarily investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Pharmacological Activities:
- Antitumor Activity: Research indicates that pyrazole derivatives can inhibit key oncogenic pathways. For instance, 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine has been shown to target BRAF(V600E) and EGFR signaling pathways, which are critical in cancer proliferation and survival. In vitro studies demonstrated significant cytotoxicity against melanoma cell lines, correlating with its ability to inhibit these pathways .
- Anti-inflammatory Effects: This compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro assays showed that it effectively decreased LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .
- Antibacterial and Antifungal Properties: Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial strains and phytopathogenic fungi. This suggests their potential utility in developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
The effectiveness of 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine can be attributed to its unique structure. The presence of both the pyrazole ring and amino groups enhances its binding affinity to target proteins. Studies have shown that modifications to the pyrazole structure can significantly influence its biological activity. For example, substituting different groups on the pyrazole ring has been linked to varying degrees of receptor binding and efficacy .
Synthetic Applications
In addition to its biological applications, 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various synthetic routes:
Common Synthetic Routes:
- Formation of Pyrazole Derivatives: The compound can be synthesized from hydrazine and appropriate diketones under acidic conditions.
- Substitution Reactions: The introduction of various substituents on the pyrazole ring can be achieved through electrophilic substitution reactions, allowing for the creation of diverse derivatives with tailored properties .
Material Science Applications
Beyond medicinal chemistry, 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine is explored for applications in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities:
Potential Uses:
- Polymers and Coatings: The compound's ability to form stable bonds can be harnessed in creating polymers or coatings with enhanced durability or specific chemical resistance.
- Sensors: Pyrazole derivatives have shown promise in sensor technology due to their ability to interact selectively with various analytes, potentially leading to the development of sensitive detection systems .
Case Studies
Several studies have highlighted the applications of 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine:
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Key Findings:
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance stability and binding affinity in inhibitors. For instance, 3-(4-nitrophenyl)-1H-pyrazol-5-amine exhibits 97% yield and thermal stability up to 171°C, critical for pharmaceutical formulations .
Steric Effects : Bulky substituents (e.g., tert-butyl in 3-(tert-butyl)-1H-pyrazol-5-amine) reduce solubility but improve target selectivity in kinase inhibitors .
Regioisomerism : Switching substituent positions (e.g., 4-fluorophenyl vs. pyridinyl in ) alters biological targets entirely, demonstrating the scaffold’s adaptability .
Explosive Applications : Nitro and tetrazolyl groups in HANTP increase energy density (detonation pressure: 34.5 GPa) while maintaining moderate sensitivity, positioning it as a green primary explosive .
Biological Activity
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine primarily revolves around its ability to act as a thrombin inhibitor through a serine-trapping mechanism. This compound interacts with the catalytic serine residue (Ser195) in thrombin, leading to transient inhibition of its enzymatic activity. Such reversible inhibition is advantageous as it reduces the risk of eliciting unwanted immunological responses associated with irreversible inhibitors .
Biological Activities
The compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : Pyrazole derivatives, including 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine, have shown significant antiproliferative effects against various cancer cell lines such as lung, breast, and colorectal cancers. Notably, compounds containing a pyrazole scaffold have been developed into effective anticancer agents like pazopanib and crizotinib .
- Antimicrobial Properties : Studies have indicated that pyrazole derivatives possess antimicrobial activity against several bacterial strains and fungi. For instance, certain synthesized pyrazole derivatives demonstrated efficacy against E. coli and Aspergillus niger at specific concentrations .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. It has been shown to inhibit inflammatory responses in various models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine and related compounds:
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Route | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| A | Hydrazine + α,β-unsaturated ketone (HCl/EtOH) | 45–60 | Regioisomer separation |
| B | Microwave-assisted (DMF, 120°C) | 70–75 | Scalability limitations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
